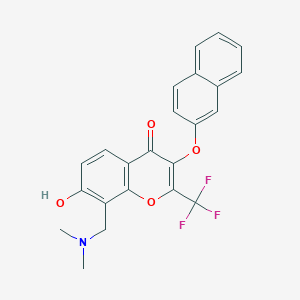

8-((dimethylamino)methyl)-7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one

Description

8-((dimethylamino)methyl)-7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound with a unique structure that includes a chromenone core, a naphthalene moiety, and a trifluoromethyl group

Properties

IUPAC Name |

8-[(dimethylamino)methyl]-7-hydroxy-3-naphthalen-2-yloxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F3NO4/c1-27(2)12-17-18(28)10-9-16-19(29)21(22(23(24,25)26)31-20(16)17)30-15-8-7-13-5-3-4-6-14(13)11-15/h3-11,28H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDPDHWNKCMIBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC4=CC=CC=C4C=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-((dimethylamino)methyl)-7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the naphthalene moiety: This step often involves a nucleophilic substitution reaction where a naphthalene derivative is introduced to the chromenone core.

Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents under controlled conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using flow chemistry techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

8-((dimethylamino)methyl)-7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The naphthalene moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis .

Scientific Research Applications

8-((dimethylamino)methyl)-7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

Biological Research: It is used as a probe in various biological assays to study enzyme interactions and cellular processes.

Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 8-((dimethylamino)methyl)-7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets .

Comparison with Similar Compounds

Similar compounds to 8-((dimethylamino)methyl)-7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one include:

Flavonoids: These compounds share a similar chromenone core but lack the trifluoromethyl and naphthalene groups.

Coumarins: These also have a chromenone core but differ in their substitution patterns.

Naphthalenes: These compounds have a naphthalene core but lack the chromenone and trifluoromethyl groups.

The uniqueness of this compound lies in its combination of these structural features, which confer distinct chemical and biological properties .

Biological Activity

8-((dimethylamino)methyl)-7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromones, characterized by a chromenone core structure. Its unique chemical properties have garnered attention in medicinal chemistry and biological research due to potential therapeutic applications, particularly in cancer treatment and antioxidant activity. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 8-[(dimethylamino)methyl]-7-hydroxy-3-naphthalen-2-yloxy-2-(trifluoromethyl)chromen-4-one. Its molecular formula is , and it features a trifluoromethyl group that enhances its lipophilicity, facilitating cellular uptake.

| Property | Value |

|---|---|

| Molecular Formula | C23H18F3NO4 |

| IUPAC Name | 8-[(dimethylamino)methyl]-7-hydroxy-3-(naphthalen-2-yloxy)-2-(trifluoromethyl)chromen-4-one |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances its membrane permeability, allowing it to reach intracellular targets effectively. The compound has been shown to modulate enzyme activities and receptor interactions, which are crucial for various cellular processes.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro assays have demonstrated its effectiveness in scavenging free radicals, which can contribute to cellular damage and aging.

Case Study:

A study evaluated the compound's antioxidant capacity using DPPH radical scavenging assays, where it showed a notable reduction in radical concentration, suggesting its potential as an antioxidant agent .

Cytotoxicity Against Cancer Cell Lines

The compound has been tested for cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549) and breast cancer (MCF-7). The results indicated promising cytotoxicity with IC50 values of 22.09 µg/mL for A549 and 6.40 µg/mL for MCF-7 cells, demonstrating its potential as an anticancer agent .

Table: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 (Lung) | 22.09 |

| MCF-7 (Breast) | 6.40 |

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been investigated. It interacts with various pharmacological targets, including peroxiredoxins, which are involved in redox regulation within cells. Molecular docking studies suggest that the compound binds effectively to these targets, indicating potential therapeutic applications in diseases associated with oxidative stress .

Q & A

Q. Basic Analytical Methods

- HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm.

- NMR : H and C NMR confirm substitution patterns, e.g., distinguishing naphthalen-2-yloxy (δ 7.2–8.3 ppm) from chromen-4-one protons (δ 6.5–7.0 ppm).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., O–H⋯O=C motifs) .

How do structural modifications (e.g., naphthalen-2-yloxy vs. phenyl groups) influence biological activity?

Q. Advanced Structure-Activity Relationship (SAR)

- Naphthalen-2-yloxy group : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, improving binding to targets like cytochrome P450.

- Trifluoromethyl group : Increases metabolic stability by resisting oxidative degradation.

- Dimethylaminomethyl group : Modulates solubility (pH-dependent protonation) and membrane permeability .

What strategies address solubility challenges in in vitro assays due to the compound’s hydrophobicity?

Q. Advanced Formulation Approaches

- Co-solvents : Use DMSO (≤0.1% v/v) with cyclodextrin (5–10 mM) to enhance aqueous solubility.

- pH adjustment : Protonate the dimethylamino group (pKa ~8.5) in acidic buffers (pH 6.0–6.5) to improve dissolution .

How should researchers resolve contradictions in reported synthesis yields (e.g., 60–85%)?

Data Contradiction Analysis

Discrepancies arise from:

- Impurity profiles : Unoptimized workup steps may retain naphthalen-2-ol byproducts, reducing apparent yield.

- Catalyst variability : Trace metal ions in solvents can accelerate/promote side reactions.

- Validation : Cross-check yields via gravimetric analysis and LC-MS quantification .

What experimental designs assess the environmental impact of this compound’s degradation byproducts?

Advanced Environmental Toxicology

Adopt a tiered approach:

Abiotic degradation : Hydrolysis/photolysis studies under simulated sunlight (λ > 290 nm) and varied pH.

Biotic transformation : Use soil microcosms to track metabolite formation (e.g., demethylated intermediates).

Ecotoxicity assays : Daphnia magna acute toxicity (48h EC50) and algal growth inhibition .

Which methodologies elucidate interactions between this compound and biological targets (e.g., kinases)?

Q. Advanced Interaction Studies

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized kinase domains.

- Molecular docking : Use AutoDock Vina with crystal structures (PDB IDs) to predict binding poses.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

How does the compound’s stability vary under physiological conditions (pH, temperature)?

Q. Stability Profiling

- pH stability : Degrades rapidly at pH > 9.0 (hydroxyl group deprotonation) but remains stable at pH 5.0–7.4.

- Thermal stability : Store at –20°C in amber vials; >90% integrity after 6 months.

- Light sensitivity : Protect from UV light to prevent naphthalen-2-yloxy cleavage .

What alternative synthetic pathways exist for derivatives lacking the trifluoromethyl group?

Q. Advanced Synthetic Chemistry

- Suzuki coupling : Replace trifluoromethyl with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh3)4 catalysis.

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2 hours (120°C, 300 W) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.